molecular formula C10H7FO2S B6649779 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid

2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid

Cat. No.: B6649779
M. Wt: 210.23 g/mol
InChI Key: WABZDSRCJLNBCR-UHFFFAOYSA-N
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Description

Overview of Benzothiophene-Containing Compounds in Medicinal Chemistry and Materials Science

The benzothiophene (B83047) core, a bicyclic aromatic structure formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation is due to its derivatives' ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.govijpsjournal.combenthamdirect.com Benzothiophene-based compounds have been successfully developed into drugs for various diseases, demonstrating therapeutic potential as anti-inflammatory, anti-cancer, antimicrobial, and antidiabetic agents. researchgate.netijpsjournal.com

The structural versatility of the benzothiophene ring system allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of the resulting molecules. benthamdirect.com This has led to the development of several notable therapeutic agents.

Table 1: Examples of Benzothiophene-Based Drugs

Drug NameTherapeutic Use
Raloxifene Prevention and treatment of osteoporosis in postmenopausal women.
Zileuton Management of asthma. researchgate.net
Sertaconazole Antifungal agent for skin infections.
Ipragliflozin Treatment of type 2 diabetes. ijpsjournal.com

Beyond its medicinal applications, the benzothiophene scaffold is a crucial component in the field of materials science, particularly in the development of organic electronics. researchgate.net The π-conjugated system of benzothiophene derivatives imparts desirable electronic properties, making them suitable for use in advanced technological applications. acs.org

Table 2: Applications of Benzothiophene Derivatives in Materials Science

ApplicationKey Compound ClassProperties and Function
Organic Field-Effect Transistors (OFETs) nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) and its derivativesHigh charge carrier mobility, thermal stability, and solution processability. researchgate.netresearchgate.netresearchgate.net
Organic Photovoltaics (OPVs) nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT)Used as building blocks for π-conjugated materials in solar cell technology. researchgate.net
Organic Light-Emitting Diodes (OLEDs) BTBT-based semiconductorsServe as luminescent materials with high charge transport capabilities. researchgate.net
Organic Semiconductors Thienoacenes, including BTBTRigid, planar structures that facilitate effective intermolecular orbital overlap for superior semiconductor performance. acs.orgbohrium.com

Significance of the Acetic Acid Moiety in Bioactive Molecules

The acetic acid functional group (–CH₂COOH) is a recurring motif in a multitude of bioactive molecules and approved pharmaceuticals. Its inclusion in a molecular structure can significantly influence the compound's physical, chemical, and biological properties. Acetic acid is not only a key building block in the synthesis of active pharmaceutical ingredients (APIs) but also serves as a crucial component of the final drug molecule in many cases. quora.comcoherentmarketinsights.comadventchembio.com

One of the most well-known roles of the arylacetic acid moiety is as a core pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov This class of drugs, which includes widely used medications like ibuprofen (B1674241) and diclofenac, primarily functions by inhibiting cyclooxygenase (COX) enzymes. nih.govresearchgate.net The carboxylic acid group is a characteristic feature of traditional NSAIDs and is often essential for their anti-inflammatory activity. nih.gov

The acidic nature of this group allows it to participate in vital ionic interactions with biological targets, such as the active sites of enzymes. Furthermore, its ability to act as a hydrogen bond donor and acceptor contributes to the specific binding of the molecule to its receptor. In drug formulation, the acetic acid moiety can be used to adjust pH and improve the stability and solubility of pharmaceutical products. quora.comadventchembio.com

Table 3: Examples of Drugs Containing an Acetic Acid Moiety

Drug NameTherapeutic ClassFunction of Acetic Acid Moiety
Ibuprofen Non-steroidal anti-inflammatory drug (NSAID)Part of the propionic acid group, which is key to its COX enzyme inhibition. nih.gov
Diclofenac Non-steroidal anti-inflammatory drug (NSAID)The phenylacetic acid structure is crucial for its anti-inflammatory and analgesic effects. nih.gov
Indomethacin Non-steroidal anti-inflammatory drug (NSAID)The indole-acetic acid core is essential for its potent COX inhibitory activity.
Penicillin AntibioticAcetic acid is used as a precursor in the fermentation process for its synthesis. coherentmarketinsights.com

Rationale for Focused Academic Investigation of 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid

The specific and focused academic investigation of this compound is driven by a clear rationale rooted in established principles of medicinal chemistry and drug design. The molecule represents a strategic combination of three key structural elements: the bioactive benzothiophene core, the pharmacologically significant acetic acid side chain, and a fluorine atom, a common and impactful modification in modern pharmaceuticals.

The primary rationale for its study is the high potential for discovering novel therapeutic agents, particularly in the area of anti-inflammatory drugs. The structure of this compound strongly resembles the classic pharmacophore of many NSAIDs, which typically feature an aromatic ring system linked to an acidic functional group. nih.govnih.gov The benzothiophene unit serves as the aromatic core, while the acetic acid moiety provides the requisite acidic center, suggesting a potential mechanism of action involving the inhibition of COX enzymes. researchgate.netpharmacophorejournal.com

The inclusion of a fluorine atom on the benzothiophene ring is a deliberate design choice. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance a molecule's drug-like properties. tandfonline.comtandfonline.com The introduction of fluorine can:

Improve Metabolic Stability : The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic oxidation by enzymes in the body. This can prolong the drug's duration of action. tandfonline.comnih.gov

Enhance Binding Affinity : Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger and more selective interactions with its biological target. tandfonline.comacs.org

Increase Lipophilicity : The strategic placement of fluorine can increase the molecule's ability to cross biological membranes, such as the blood-brain barrier, which can be crucial for treating central nervous system disorders. tandfonline.com

Therefore, the investigation of this compound is a logical step in the quest for new and improved therapeutic compounds. By combining the proven biological relevance of the benzothiophene scaffold with the classic anti-inflammatory pharmacophore of the acetic acid moiety and the advantageous properties imparted by fluorination, researchers aim to develop novel molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-1-benzothiophen-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c11-7-2-1-3-8-10(7)6(5-14-8)4-9(12)13/h1-3,5H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABZDSRCJLNBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 4 Fluoro 1 Benzothiophen 3 Yl Acetic Acid and Analogues

Strategies for Benzothiophene (B83047) Core Functionalization

The functionalization of the benzothiophene core is a critical aspect of the synthesis of 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid and its analogues. The regioselectivity of these reactions is paramount in achieving the desired substitution pattern.

Directed Fluorination Approaches for the Benzothiophene System

The introduction of a fluorine atom onto the benzothiophene skeleton can be achieved through electrophilic fluorination. Reagents containing a nitrogen-fluorine (N-F) bond are commonly employed for this purpose due to their relative safety and ease of handling compared to elemental fluorine. nih.govwikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnih.gov

The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org The regioselectivity of the fluorination of a substituted benzothiophene is governed by the electronic properties of the existing substituents and the inherent reactivity of the benzothiophene ring system. In electrophilic aromatic substitution reactions of benzothiophene, the C2 and C3 positions are the most reactive. The presence of a directing group can influence the position of fluorination.

Carbon-Carbon Coupling Reactions in Benzothiophene Synthesis

Carbon-carbon bond-forming reactions are fundamental to the elaboration of the benzothiophene core. Friedel-Crafts acylation and Suzuki-Miyaura coupling are two powerful methods utilized in this context.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the benzothiophene ring, typically at the C3 position, which is the most nucleophilic site. beilstein-journals.orgechemi.com The reaction is generally carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.org For instance, the acylation of benzothiophene with acetyl chloride in the presence of a Lewis acid predominantly yields 3-acetylbenzothiophene. beilstein-journals.org This ketone can then serve as a precursor for the acetic acid side chain. The regioselectivity of Friedel-Crafts acylation on thiophene (B33073) and its derivatives is well-documented, with a strong preference for the 2- and 3-positions due to the superior stabilization of the intermediate sigma complex. echemi.com

ReactionReagentsPosition of AcylationReference
Friedel-Crafts AcylationAcyl chloride/anhydride, Lewis acid (e.g., AlCl₃)Predominantly C3 beilstein-journals.orgechemi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound. In the context of benzothiophene synthesis, a halogenated benzothiophene can be coupled with a suitable boronic acid or ester to introduce a variety of substituents. The reactivity of different halogens in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. This reaction is instrumental in creating substituted benzothiophenes that can be further elaborated. mdpi.comresearchgate.net

ReactantsCatalyst SystemProductReference
Halobenzothiophene and Arylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), BaseAryl-substituted benzothiophene mdpi.comresearchgate.net

Sulfonylation and Subsequent Coupling Reactions for Benzothiophene Ring Formation

While the outline suggests sulfonylation and subsequent coupling for ring formation, the available literature primarily describes the sulfonylation of a pre-existing benzothiophene ring as a method of functionalization. Electrophilic cyclization of o-alkynyl thioanisoles mediated by an electrophilic sulfur source is a common strategy for constructing the benzothiophene core. nih.gov

However, the functionalization of the benzothiophene ring at the C3 position with a sulfonyl group is a known transformation. This can be achieved through various methods, including reaction with sulfonyl chlorides in the presence of a catalyst. The resulting sulfonylated benzothiophene can then potentially undergo coupling reactions, although this is less common for ring formation compared to other cyclization strategies. A more prevalent approach to benzothiophene synthesis involves the intramolecular cyclization of substituted thiophenols. nih.gov

Construction of the Acetic Acid Side Chain in Heterocyclic Systems

Once the appropriately functionalized benzothiophene core is in hand, the next critical step is the construction of the acetic acid side chain at the C3 position.

Reaction with Acetic Acid Derivatives and Equivalents

A common and effective method for introducing the acetic acid moiety involves the conversion of a 3-acetylbenzothiophene. This intermediate, readily accessible via Friedel-Crafts acylation as described in section 2.1.2, can be transformed into the desired acetic acid derivative through several synthetic routes.

One such method is the Willgerodt-Kindler reaction . This reaction converts an aryl alkyl ketone to a thioamide upon treatment with sulfur and an amine, such as morpholine. The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.org This multi-step process effectively migrates the carbonyl group to the terminal carbon of the alkyl chain and oxidizes it to a carboxylic acid derivative.

Starting MaterialReactionIntermediateFinal ProductReference
3-AcetylbenzothiopheneWillgerodt-Kindler ReactionThioamide2-(Benzothiophen-3-yl)acetic acid wikipedia.orguac.bj

Alternatively, the 3-acetylbenzothiophene can be subjected to other synthetic transformations, such as haloform reaction followed by reduction and cyanation, and subsequent hydrolysis to afford the acetic acid.

One-Pot Telescoped Processes for Fused Furylacetic Acids

The Gewald reaction, a multicomponent reaction, provides a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. derpharmachemica.com While this method leads to a thiophene ring, modifications and subsequent reactions could potentially be telescoped to produce a benzothiophene acetic acid derivative. For instance, a suitably substituted starting material could lead to a 2-amino-3-carboxy-substituted benzothiophene derivative in a single step, which could then be converted to the desired acetic acid. However, direct one-pot syntheses of 2-(1-benzothiophen-3-yl)acetic acid from simple precursors are not widely reported, and multi-step syntheses remain the more common approach.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

One plausible synthetic route involves the Friedel-Crafts acylation of 4-fluoro-1-benzothiophene to introduce an acetyl group at the 3-position. The conditions for this reaction, including the choice of Lewis acid catalyst, solvent, temperature, and reaction time, significantly impact the yield and regioselectivity.

Following the formation of 3-acetyl-4-fluoro-1-benzothiophene, a common method to convert a methyl ketone to a carboxylic acid with an additional methylene (B1212753) group is the Willgerodt-Kindler reaction. This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, followed by hydrolysis of the resulting thioamide. The optimization of this step would involve screening different amines, solvents, reaction temperatures, and times to maximize the yield of the desired acetic acid.

An alternative to the Willgerodt-Kindler reaction is the Arndt-Eistert homologation. This method would begin with the corresponding 4-fluoro-1-benzothiophene-3-carboxylic acid. The carboxylic acid is first converted to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water, often catalyzed by silver oxide, yields the desired one-carbon homologated acetic acid. organic-chemistry.orgwikipedia.orgscribd.comlibretexts.org The optimization of this sequence involves careful handling of the potentially explosive diazomethane and screening of catalysts and reaction conditions for the Wolff rearrangement to ensure high yields. organic-chemistry.org

Below is a hypothetical data table illustrating the optimization of a key step, such as the Friedel-Crafts acylation, based on general principles of this reaction.

Table 1: Optimization of Friedel-Crafts Acylation of 4-Fluoro-1-benzothiophene

Entry Lewis Acid Solvent Temperature (°C) Time (h) Yield (%)
1 AlCl₃ CS₂ 0 2 65
2 AlCl₃ CH₂Cl₂ 0 2 70
3 AlCl₃ CH₂Cl₂ 25 1 75
4 SnCl₄ CH₂Cl₂ 25 4 60

This is a representative table based on typical Friedel-Crafts reaction optimization and does not represent experimentally verified data for this specific reaction.

Stereoselective Synthesis of Chiral Analogues of Benzothiophen-3-ylacetic Acids

The synthesis of enantiomerically pure chiral analogues of benzothiophen-3-ylacetic acids can be approached through several strategies, as direct stereoselective synthesis of this compound is not well-documented.

One common and effective method is the asymmetric hydrogenation of a prochiral α,β-unsaturated acid precursor. For the target molecule, this would involve the synthesis of 2-(4-fluoro-1-benzothiophen-3-yl)acrylic acid. This intermediate could then be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. The choice of catalyst, ligand, solvent, and hydrogen pressure are critical parameters to optimize for achieving high enantioselectivity (ee) and yield.

Table 2: Representative Data for Asymmetric Hydrogenation of an α-Aryl-β-substituted Acrylic Acid | Entry | Catalyst | Chiral Ligand | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) | |---|---|---|---|---|---|---| | 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | Methanol | 10 | 95 | 92 (R) | | 2 | [Rh(COD)₂]BF₄ | (S)-BINAP | Methanol | 10 | 94 | 91 (S) | | 3 | Ru(OAc)₂[(R)-BINAP] | Ethanol | 20 | 98 | 95 (R) | | 4 | [Ir(COD)Cl]₂ | (R,R)-Ph-BPE | Toluene | 50 | 92 | 99 (R) |

This table presents typical results for asymmetric hydrogenation of related acrylic acids to illustrate the optimization process and does not reflect specific data for the named compound.

Another approach is the use of chiral auxiliaries . The racemic this compound can be coupled to a chiral auxiliary, creating a mixture of diastereomers. These diastereomers can then be separated by chromatography or crystallization. Subsequent cleavage of the auxiliary from the separated diastereomers affords the individual enantiomers of the desired acid.

Finally, chiral resolution of the racemic acid can be employed. This classical method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base (e.g., a chiral amine). The differing solubilities of these salts allow for their separation by fractional crystallization. Acidification of the separated salts then yields the individual enantiomers.

Chemical Transformations and Derivatization Strategies of 2 4 Fluoro 1 Benzothiophen 3 Yl Acetic Acid

Chemical Reactivity of the Benzothiophene (B83047) Core

The reactivity of the 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid core is dictated by the interplay of the electron-rich thiophene (B33073) ring, the fused benzene (B151609) ring, the deactivating but ortho-para directing fluorine substituent, and the side chain at the 3-position.

Electrophilic Aromatic Substitution on the Fluorobenzothiophene Ring

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. organicchemistrytutor.com In the case of the 4-fluorobenzothiophene ring, the outcome of such reactions is influenced by multiple factors. The benzothiophene system itself preferentially undergoes electrophilic attack on the thiophene ring, primarily at the C2 and C3 positions. researchgate.net However, since the C3 position is already substituted, the C2 position is a likely site for further functionalization.

The fluorine atom at the C4 position exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). ijrar.org While the inductive effect deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. wikipedia.orgchemistrytalk.orglibretexts.org This makes the C5 and C7 positions on the benzene ring potential sites for substitution.

Therefore, electrophilic attack could potentially occur at the C2, C5, or C7 positions. The precise regioselectivity would depend on the specific electrophile and reaction conditions, balancing the activation provided by the thiophene sulfur atom against the directing effects of the fluorine atom. For instance, nitration using nitric acid and sulfuric acid, or halogenation with a halogen and a Lewis acid catalyst, would likely yield a mixture of isomers.

Table 1: Potential Regioselectivity in Electrophilic Aromatic Substitution

Position Activating/Directing Influences Predicted Reactivity
C2 Activation by thiophene sulfur High
C5 ortho to fluorine (+M directing) Moderate
C6 meta to fluorine Low

Nucleophilic Substitution at the Fluoro Position

Nucleophilic aromatic substitution (SNAr) of an aryl fluoride is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom. nih.govlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org

In this compound, the benzothiophene ring system and the acetic acid side chain are not sufficiently electron-withdrawing to strongly activate the C4-fluoro position for classical SNAr reactions. Therefore, displacement of the fluoride ion by common nucleophiles under standard conditions is unlikely to be efficient. researchgate.netnih.gov Achieving this transformation would likely require harsh reaction conditions or the use of specialized transition-metal-catalyzed cross-coupling reactions.

Ring-Opening and Rearrangement Reactions

The benzothiophene skeleton is generally stable, but under specific conditions, C–S bond cleavage can lead to ring-opening. sciencegate.app Such reactions often require strong reducing agents or transition metal catalysts and can lead to the formation of substituted styrene or ethylbenzene derivatives. For this compound, such a transformation is possible but would require forcing conditions that might also affect the other functional groups present in the molecule. Rearrangement reactions of the benzothiophene core itself are not commonly observed under typical synthetic conditions. researchgate.net

Diels-Alder Reactions and Other Cycloadditions of the Benzothiophene Moiety

The benzothiophene moiety can participate in cycloaddition reactions, although its aromaticity makes it less reactive than non-aromatic dienes. pageplace.de To facilitate a Diels-Alder reaction, the benzothiophene must act as the diene component. This reactivity can be significantly enhanced by oxidizing the sulfur atom to a sulfoxide or a sulfone. iosrjournals.org These oxidized species, such as benzo[b]thiophene S-oxides or S,S-dioxides, are more reactive dienes and can undergo [4+2] cycloaddition reactions with electron-deficient dienophiles like dimethyl acetylenedicarboxylate (DMAD) or N-phenylmaleimide to form complex polycyclic structures. iosrjournals.orgsemanticscholar.org The initial cycloadducts often undergo subsequent elimination of SO or SO2 to yield fully aromatized naphthalene or dibenzothiophene derivatives.

Derivatization of the Acetic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical modifications, most notably esterification and amidation. google.com

Esterification and Amidation Reactions of the Carboxylic Acid

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (R-OH) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.edumasterorganicchemistry.comchemguide.co.uk This is an equilibrium-driven reaction, and the yield of the ester can be maximized by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com

Amidation: The formation of an amide bond requires coupling the carboxylic acid with a primary or secondary amine (RNH₂ or R₂NH). Direct reaction is generally ineffective due to acid-base neutralization. Therefore, the carboxylic acid must first be activated. This is typically accomplished using a variety of coupling reagents. fishersci.co.uk Common reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with an amine to form the desired amide. fishersci.co.uk

Table 2: Common Methods for Ester and Amide Formation

Transformation Reagents Byproducts General Conditions
Esterification R-OH, H₂SO₄ (cat.) H₂O Heat, often in excess alcohol
Amidation R₂NH, EDC/HOBt EDC-urea, H₂O Room temperature, aprotic solvent (e.g., DCM, DMF)

| Amidation | 1. SOCl₂ or (COCl)₂ 2. R₂NH, Base (e.g., Et₃N) | SO₂, HCl or CO, CO₂, HCl | Two steps, often requires base in the second step |

Reduction of the Carboxylic Acid to Alcohols or Aldehydes

The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol, 2-(4-fluoro-1-benzothiophen-3-yl)ethanol, or the aldehyde, 2-(4-fluoro-1-benzothiophen-3-yl)acetaldehyde. This transformation is a fundamental process in organic synthesis, providing access to valuable synthetic intermediates.

Traditionally, this reduction requires potent hydride reagents like lithium aluminum hydride (LiAlH4). However, modern catalytic methods offer milder and more selective alternatives. One such method is the manganese(I)-catalyzed hydrosilylation, which has proven effective for the reduction of various aryl acetic acids. nih.govacs.org This reaction typically employs a catalyst such as bromopentacarbonylmanganese(I) ([MnBr(CO)5]) with a hydrosilane reducing agent, like phenylsilane (PhSiH3), in a solvent such as 2-methyltetrahydrofuran (2-MeTHF). nih.govacs.org The reaction proceeds under relatively mild conditions and demonstrates high functional group tolerance, making it a suitable method for the reduction of complex molecules. nih.gov For instance, phenylacetic acid can be converted to 2-phenylethanol in high yield (93%) using this catalytic system. acs.org

While the reduction to an alcohol is more common, stopping the reduction at the aldehyde stage is more challenging and requires carefully controlled conditions or specific reagents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures or by using methods like the Rosenmund reduction of the corresponding acid chloride. ncert.nic.in

Table 1: Reagents for Reduction of Carboxylic Acids

Product Reagent(s) Typical Conditions
Primary Alcohol Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup Anhydrous ether or THF
Primary Alcohol [MnBr(CO)₅] / Phenylsilane (PhSiH₃) 2-MeTHF, 80°C
Aldehyde Diisobutylaluminium hydride (DIBAL-H) Toluene or Hexane, -78°C

Formation of Acid Halides and Anhydrides

The carboxylic acid group of this compound can be readily converted into more reactive derivatives such as acid halides and anhydrides. These compounds serve as versatile intermediates for synthesizing esters, amides, and other acyl derivatives.

Acid Halides: The most common acid halides are the acid chlorides. The synthesis of 2-(4-fluoro-1-benzothiophen-3-yl)acetyl chloride is typically achieved by treating the parent carboxylic acid with a chlorinating agent. libretexts.org Standard reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). wikipedia.orgchemguide.co.uk The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. chemguide.co.uk Oxalyl chloride is a milder reagent and is often used with a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.org

Acid Anhydrides: Carboxylic acid anhydrides can be prepared as either symmetrical or mixed anhydrides. The symmetrical anhydride (B1165640), bis(2-(4-fluoro-1-benzothiophen-3-yl)acetic) anhydride, can be synthesized by reacting the acid chloride derivative with a carboxylate salt of the starting acid. wikipedia.orgchemistrysteps.com Alternatively, direct dehydration coupling of the carboxylic acid can be achieved using potent dehydrating agents, although this can require harsh conditions. nih.gov A recently developed method utilizes a triphenylphosphine oxide/oxalyl chloride system for the efficient synthesis of symmetric anhydrides under mild conditions. nih.govacs.org

Mixed anhydrides, such as an acetic 2-(4-fluoro-1-benzothiophen-3-yl)acetic anhydride, are often prepared by reacting the carboxylic acid with another acid anhydride, like acetic anhydride, or by reacting an acyl chloride with a different carboxylate. researchgate.net These mixed anhydrides are also useful acylating agents.

Advanced Functionalization for Analytical and Biological Applications

To overcome challenges in detecting and quantifying this compound, particularly at low concentrations in complex matrices, the carboxylic acid group can be derivatized. These strategies aim to attach a molecular tag that enhances its detectability by analytical instruments.

Fluorescent Labeling of the Carboxylic Acid Group

For sensitive quantification by high-performance liquid chromatography (HPLC) with fluorescence detection, the non-fluorescent this compound can be converted into a highly fluorescent ester. oup.com This pre-column derivatization involves reacting the carboxylic acid with a fluorescent labeling reagent. oup.comthermofisher.com

A wide array of such reagents exists, often containing coumarin, anthracene, or other fluorophoric structures. nih.gov For example, 9-chloromethylanthracene reacts with carboxylic acids in the presence of a catalyst, such as a quaternary ammonium (B1175870) salt, to form fluorescent esters. oup.comnih.gov These derivatives can be excited with UV light (e.g., at 365 nm) and will emit light at a longer wavelength (e.g., 410 nm), allowing for highly sensitive and selective detection. nih.gov Another class of reagents includes bromomethylcoumarins, such as N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC), which react under basic conditions, often facilitated by a crown ether, to yield intensely fluorescent derivatives. researchgate.net

Table 2: Common Fluorescent Labeling Reagents for Carboxylic Acids

Reagent Name Fluorophore Class Typical Excitation (λex) / Emission (λem) Wavelengths
9-Chloromethylanthracene Anthracene ~365 nm / ~410 nm nih.gov
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Coumarin ~325 nm / ~395 nm
9-Anthryldiazomethane (ADAM) Anthracene ~365 nm / ~412 nm thermofisher.com

Derivatization for Enhanced Mass Spectrometry Detectability

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool, but the detection of carboxylic acids like this compound can sometimes be limited by poor ionization efficiency, especially in the often preferred positive-ion mode of electrospray ionization (ESI). Chemical derivatization can significantly improve sensitivity by introducing a moiety that is readily ionized. researchgate.netnih.gov

Derivatization strategies often focus on introducing a permanently charged group or a group that is easily protonated. For example, reagents containing a quaternary ammonium group will yield a derivative with a fixed positive charge, greatly enhancing the ESI-MS signal in positive-ion mode. Reagents such as 3-picolylamine (3-PA) or 2-picolylamine (2-PA) react with the carboxylic acid to form an amide, and the pyridine nitrogen in the tag is easily protonated, leading to a strong signal. nih.gov

Other strategies involve introducing atoms with specific isotopic patterns, such as bromine, which facilitates compound identification. semanticscholar.org Reagents like 4-bromo-N-methylbenzylamine can be coupled to the carboxylic acid, and the resulting derivative will exhibit a characteristic doublet signal in the mass spectrum corresponding to the 79Br and 81Br isotopes, aiding in its identification within complex mixtures. semanticscholar.org These derivatization techniques not only boost the signal intensity but can also improve chromatographic properties and provide predictable fragmentation patterns for tandem MS (MS/MS) analysis. researchgate.net

Table 3: Common Derivatization Reagents for LC-MS Analysis of Carboxylic Acids

Reagent Name Key Feature Advantage for MS Detection
3-Picolylamine (3-PA) Basic Nitrogen (Pyridine) Enhances positive ionization (ESI+) nih.gov
Girard's Reagent T Quaternary Ammonium Provides a permanent positive charge for ESI+
4-Bromo-N-methylbenzylamine Bromine Atom Introduces a characteristic isotopic signature (79Br/81Br) semanticscholar.org

Spectroscopic Characterization and Structural Elucidation of 2 4 Fluoro 1 Benzothiophen 3 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful method for probing the chemical environment of atomic nuclei. For 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for an unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons of the acetic acid side chain (-CH₂COOH) would likely appear as a singlet, typically in the range of 3.7 to 4.1 ppm. The exact chemical shift would be influenced by the electron-withdrawing nature of the adjacent carboxylic acid and the benzothiophene (B83047) ring system.

The aromatic protons on the benzothiophene ring would present a more complex pattern. Due to the fluorine substitution at the C4 position, these protons are expected to show intricate splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at the 2-position of the benzothiophene ring, being adjacent to the sulfur atom and the acetic acid substituent, would likely resonate as a distinct singlet. The remaining aromatic protons at positions 5, 6, and 7 would exhibit chemical shifts and coupling constants characteristic of a substituted benzene (B151609) ring, further complicated by coupling to the fluorine atom. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent and may exchange with deuterium (B1214612) upon addition of D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
-CH₂- 3.7 - 4.1 s
H-2 ~7.3 s
Aromatic H 7.0 - 8.0 m

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the carbon atoms in its unique chemical environment. The carbonyl carbon of the carboxylic acid group is anticipated to resonate at the most downfield region, typically between 170 and 180 ppm. The methylene carbon of the acetic acid side chain would likely appear in the range of 30-40 ppm.

The carbon atoms of the benzothiophene ring will show characteristic chemical shifts. The carbon atom bonded to the fluorine (C4) will exhibit a large C-F coupling constant, which is a definitive indicator of its position. The other aromatic carbons will resonate in the typical aromatic region (110-140 ppm), with their specific chemical shifts influenced by the substituents and the heteroatom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
-CH₂- 30 - 40
C-2 ~125
C-3 ~130
Aromatic C 110 - 140

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituent Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct detection of fluorine atoms in a molecule. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C4 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal may exhibit coupling to the neighboring aromatic protons, providing additional structural information. For instance, in a related compound, 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic acid, the fluorine signal appears as a singlet at -110.85 ppm in DMSO-d₆. nih.gov

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the ring junctions of the benzothiophene system, by observing their correlations with nearby protons.

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, particularly FT-IR, provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzothiophene ring would be observed in the 1450-1600 cm⁻¹ region. The C-F stretching vibration would likely produce a strong absorption band in the region of 1100-1250 cm⁻¹. The C-S stretching vibration of the thiophene (B33073) ring is generally weaker and can be found in the fingerprint region. For the related compound 2-(benzofuran-2-yl)acetic acid, characteristic FT-IR peaks were observed at 3105, 2607 (O-H stretch), and 1716 cm⁻¹ (C=O stretch). nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500-3300 Broad, Strong
C=O (Carboxylic Acid) 1700-1725 Strong, Sharp
Aromatic C-H >3000 Medium
Aromatic C=C 1450-1600 Medium to Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

The benzothiophene moiety would produce a series of distinct bands. The C=C stretching vibrations of the aromatic ring are typically observed in the 1400–1650 cm⁻¹ region. researchgate.net Specifically, poly-thiophenes show a strong symmetric C=C stretching mode around 1445 cm⁻¹. researchgate.netacs.org The C-S stretching vibrations within the thiophene ring are expected at lower wavenumbers, generally between 600 and 860 cm⁻¹. iosrjournals.org

The carboxylic acid group gives rise to several key Raman signals. The most prominent is the C=O stretching vibration, which for dimeric carboxylic acids, typically appears in the 1650–1680 cm⁻¹ range. researchgate.netspectroscopyonline.com The C-O stretching and O-H bending modes are expected between 1200 cm⁻¹ and 1450 cm⁻¹. researchgate.netias.ac.in Furthermore, the aliphatic C-H stretching of the methylene (-CH₂) group in the acetic acid side chain would be visible in the 2800–3000 cm⁻¹ region.

The carbon-fluorine (C-F) bond introduces a stretching vibration that is typically found in the 1000–1300 cm⁻¹ range, although its intensity in Raman spectroscopy can be variable. The precise location of these bands can provide insight into the electronic environment and conformation of the molecule.

Table 1: Predicted Characteristic FT-Raman Shifts for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Benzothiophene Ring~3000–3100
C-H Stretch (Aliphatic)-CH₂-COOH~2800–3000
C=O StretchCarboxylic Acid (Dimer)~1650–1680
C=C Stretch (Ring)Benzothiophene Ring~1400–1650
C-O Stretch / O-H BendCarboxylic Acid~1200–1450
C-F StretchFluoro-Aromatic~1000–1300
C-S StretchThiophene Ring~600–860

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. youtube.com The structure of this compound contains chromophores—parts of the molecule that absorb light—primarily the conjugated benzothiophene ring system. youtube.com

The key electronic transitions expected for this molecule are π → π* and n → π*. wikipedia.org

π → π transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of conjugated systems like the benzothiophene ring. These transitions are typically high-intensity and are expected to result in strong absorption bands. libretexts.org For comparison, benzene exhibits π → π* transitions at 180, 200, and 255 nm, while the fused benzothiophene system is expected to shift these absorptions to longer wavelengths (a bathochromic shift). wikipedia.orgresearchgate.net

n → π transitions:* These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur and oxygen atoms, to an antibonding π* orbital. These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths. libretexts.org

The presence of auxochromes (substituents on the chromophore) such as the fluorine atom and the carboxylic acid group can influence the absorption spectrum. The fluorine atom may cause a slight shift in the absorption maxima. The solvent can also play a significant role; polar solvents may cause a blue shift (hypsochromic shift) for n → π* transitions. uobabylon.edu.iq Theoretical studies on related benzothiophene derivatives have shown absorption maxima ranging from the near-UV to the visible region, depending on the specific substituents and degree of conjugation. mdpi.comrsc.org

Table 2: Expected Electronic Transitions for this compound.
Transition TypeOrbitals InvolvedExpected Characteristics
π → πBonding π (Benzothiophene) → Antibonding πHigh intensity (large molar absorptivity), located in the UV region.
n → πNon-bonding (S, O lone pairs) → Antibonding πLow intensity, located at longer wavelengths than π → π*.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. Techniques like Electrospray Ionization (ESI) are considered "soft" and often yield the molecular ion, while Electron Impact (EI) is a "hard" technique that causes extensive fragmentation.

For this compound (Molecular Formula: C₁₀H₇FO₂S), the exact molecular weight is approximately 226.01 g/mol . In ESI-MS, particularly in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 225 would be prominent. nih.govrsc.org In positive ion mode, the protonated molecule [M+H]⁺ at m/z 227 might be observed.

Under EI conditions or tandem MS (MS/MS), the molecular ion (M⁺˙ at m/z 226) would undergo characteristic fragmentation. Aromatic carboxylic acids typically show a strong molecular ion peak due to the stability of the aromatic ring. miamioh.edu Key fragmentation pathways would include:

Loss of the carboxyl group: A primary fragmentation involves the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the •COOH radical (45 Da), resulting in a fragment ion at m/z 181. libretexts.orgjove.com

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion can also occur, though it is sometimes preceded by rearrangement.

Loss of the acetic acid side chain: Cleavage of the bond between the benzothiophene ring and the side chain would result in the loss of •CH₂COOH (59 Da), generating a fragment at m/z 167.

Fragmentation of the benzothiophene ring: Studies on benzothiophene derivatives show subsequent fragmentation of the heterocyclic ring system, often involving the loss of sulfur-containing fragments. nih.govnih.gov

Table 3: Plausible Mass Fragments for this compound.
m/zIon FormulaDescription
226[C₁₀H₇FO₂S]⁺˙Molecular Ion (M⁺˙)
225[C₁₀H₆FO₂S]⁻[M-H]⁻ (Deprotonated Molecule)
181[C₉H₆FS]⁺[M - COOH]⁺
167[C₈H₄FS]⁺[M - CH₂COOH]⁺

X-Ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related benzothiophene derivatives provides significant insight into the expected structural features. nih.govjuniperpublishers.com

For example, crystal structures of various benzothiophene derivatives confirm that the fused ring system is essentially planar. nih.govjuniperpublishers.com A key structural feature anticipated for this compound is the formation of intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. This typically results in the formation of centrosymmetric dimers, a common packing motif for carboxylic acids in the solid state.

Crystallographic data for a similar analogue, 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid, reveals such a dimeric structure linked by O—H···O hydrogen bonds. In that structure, the benzofuran (B130515) unit is nearly planar. It is expected that the benzothiophene core of the title compound would also be planar. The crystal packing is further stabilized by other interactions, such as π–π stacking between the aromatic rings of neighboring dimers.

Table 4: Representative Crystal Data for a Benzothiophene Analogue (2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile). juniperpublishers.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.132(3)
b (Å)10.457(2)
c (Å)14.153(3)
β (°)113.88(3)
Volume (ų)2047.8(7)

Computational and Theoretical Chemistry Studies of 2 4 Fluoro 1 Benzothiophen 3 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular systems at the electronic level. For 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid, these methods are employed to determine its most stable three-dimensional structure and to analyze the distribution and energy of its electrons.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearcher.life It is particularly effective for optimizing molecular geometry, which involves finding the arrangement of atoms that corresponds to the lowest potential energy, thus representing the molecule's most stable state. nih.gov This process provides crucial data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller energy gap suggests higher reactivity. These calculations help in understanding the electron donor and acceptor capabilities of different parts of the molecule. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. scirp.org A commonly used and well-validated combination for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with a comprehensive basis set like 6-311++G(d,p). nih.govresearchgate.net

The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy of the calculations for many molecular properties. scirp.org The 6-311++G(d,p) basis set is a split-valence triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, as well as polarization functions (d,p) to allow for non-spherical electron distribution, which is essential for accurately modeling chemical bonds. nih.gov The selection of this level of theory represents a good balance between computational cost and accuracy for systems like this compound. researchgate.net

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. By simulating spectroscopic properties, researchers can corroborate experimental data, assign spectral features to specific molecular motions or electronic transitions, and gain a more complete picture of the molecule's behavior.

Following geometry optimization, the vibrational frequencies of this compound can be calculated using the same DFT method. researchgate.net These theoretical frequencies correspond to the fundamental modes of molecular vibration, which are observed experimentally in Infrared (IR) and Raman spectroscopy. researchgate.net

A common practice is to scale the calculated frequencies by an empirical scaling factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. nih.gov To assign the calculated vibrational modes to specific functional groups, a Potential Energy Distribution (PED) analysis is performed. PED provides a quantitative measure of how much each internal coordinate (like bond stretching or angle bending) contributes to a particular vibrational mode.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)PED Contribution (%)
O-H stretch (Carboxylic acid)3450ν(O-H) 98%
C-H stretch (Aromatic)3080ν(C-H) 95%
C-H stretch (Methylene)2955ν(C-H) 96%
C=O stretch (Carboxylic acid)1715ν(C=O) 85%, δ(C-O-H) 10%
C=C stretch (Aromatic)1590ν(C=C) 70%
C-F stretch1250ν(C-F) 80%
C-O stretch (Carboxylic acid)1210ν(C-O) 65%, δ(C-C-O) 20%

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to calculate the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov

The theoretical chemical shifts are typically calculated relative to a reference standard, such as Tetramethylsilane (TMS), and then compared with experimental spectra. researchgate.net This comparison is crucial for verifying the proposed molecular structure and for assigning the signals in the experimental NMR spectrum to specific atoms within the molecule. Solvent effects, which can significantly influence chemical shifts, can also be incorporated into the calculations to achieve better accuracy. thieme-connect.de

Table 2: Illustrative Simulated vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

AtomCalculated ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)AtomCalculated ¹H Shift (ppm)Hypothetical Experimental ¹H Shift (ppm)
C=O175.8176.2COOH11.511.8
C-F158.5 (d)159.0 (d)H-27.357.40
C-S (Ar)140.1140.5H-57.15 (t)7.20 (t)
C-S (Ar)138.2138.6H-67.05 (d)7.10 (d)
C-CH₂128.9129.3H-77.50 (d)7.55 (d)
CH₂34.535.1CH₂3.803.85

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. This approach calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which determine the intensity of the absorption bands. gaussian.com

The results from TD-DFT calculations, including the maximum absorption wavelength (λmax) and the nature of the electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO), provide a theoretical basis for understanding the experimental UV-Vis spectrum. researchgate.net The simulations can be performed in the gas phase or in different solvents to study solvatochromic effects.

Table 3: Illustrative Simulated UV-Vis Spectral Data for this compound

ExcitationCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2950.45HOMO → LUMO (92%)
S₀ → S₂2680.21HOMO-1 → LUMO (85%)
S₀ → S₃2400.15HOMO → LUMO+1 (78%)

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Analysis

Computational studies detailing the Molecular Electrostatic Potential (MEP) map for this compound have not been identified in the reviewed literature. An MEP analysis would theoretically predict the reactive sites of the molecule by mapping the electron density. Regions of negative potential, typically associated with electronegative atoms like oxygen and fluorine, would indicate sites susceptible to electrophilic attack. Conversely, areas of positive potential, often near hydrogen atoms, would suggest sites for nucleophilic attack. However, without specific calculations, a detailed reactivity analysis based on MEP for this compound cannot be provided.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

There are no specific published calculations for the Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), of this compound. Such an analysis is crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For similar aromatic carboxylic acids, the HOMO is often localized on the benzothiophene (B83047) ring system, while the LUMO is typically centered on the carboxylic acid group and the aromatic ring.

Table 1: Frontier Molecular Orbital Data (Hypothetical)

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap (eV) Data not available

Note: This table is for illustrative purposes only, as no specific data has been found for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

A Natural Bond Orbital (NBO) analysis of this compound, which would provide insights into intramolecular charge transfer and hyperconjugative interactions, is not available in the current body of scientific literature. NBO analysis examines the interactions between filled and unfilled orbitals to quantify the degree of electron delocalization and stabilizing interactions within the molecule. For this compound, significant interactions would be expected between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of the aromatic system, as well as between the sigma bonds of the acetic acid side chain and the pi-system of the benzothiophene ring.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

No computational studies on the non-linear optical (NLO) properties, including hyperpolarizability calculations, of this compound have been reported. NLO properties are characteristic of molecules with significant charge asymmetry and electron delocalization, which are features present in the target molecule. Theoretical calculations, such as Density Functional Theory (DFT), would be necessary to predict the dipole moment, polarizability, and first-order hyperpolarizability to assess its potential as an NLO material.

Table 2: Non-Linear Optical Properties (Hypothetical)

Property Calculated Value
Dipole Moment (μ) Data not available
Polarizability (α) Data not available
First-Order Hyperpolarizability (β) Data not available

Note: This table is for illustrative purposes only, as no specific data has been found for this compound.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Detailed conformational analysis and Potential Energy Surface (PES) mapping for this compound are not documented in the available literature. A conformational analysis would identify the most stable geometric arrangements of the molecule, particularly concerning the rotation around the single bond connecting the acetic acid side chain to the benzothiophene ring. A PES map would illustrate the energy landscape of these different conformations, identifying the global and local energy minima.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Atoms in Molecules (AIM), Non-Covalent Interaction (NCI) analysis)

There is a lack of published research on the intermolecular interactions and crystal packing of this compound, which would typically be investigated using techniques like Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) analysis. In a crystalline state, it is plausible that the carboxylic acid groups would form hydrogen-bonded dimers. Additionally, π-π stacking interactions between the benzothiophene rings and potential C-H···F or C-H···O interactions could further stabilize the crystal lattice. However, without experimental or computational data, these remain theoretical possibilities.

Thermochemical and Thermodynamic Property Calculations

Specific calculations of the thermochemical and thermodynamic properties of this compound are not found in the reviewed scientific sources. Such studies would typically determine properties like the enthalpy of formation, entropy, and heat capacity. These values are fundamental for understanding the stability and behavior of the compound under different temperature and pressure conditions.

Table 3: Thermodynamic Properties (Hypothetical)

Property Value
Standard Enthalpy of Formation (ΔHf°) Data not available
Standard Gibbs Free Energy of Formation (ΔGf°) Data not available
Entropy (S°) Data not available

Note: This table is for illustrative purposes only, as no specific data has been found for this compound.

Biological Activity and Mechanistic Investigations of 2 4 Fluoro 1 Benzothiophen 3 Yl Acetic Acid Analogues

Exploration of Enzyme Inhibition Profiles

The benzothiophene (B83047) scaffold has proven to be a versatile template for the design of inhibitors targeting a variety of enzyme classes. The following sections detail the inhibitory activities of analogues against several key enzymes implicated in human disease.

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative and psychiatric disorders. While direct studies on 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid analogues are not extensively documented in the available literature, related benzothiophene structures have been investigated as inhibitors of the human MAO-A and MAO-B isoforms.

A series of benzo[b]thiophen-3-ol derivatives, which share the core benzothiophene nucleus, were synthesized and evaluated for their potential as human MAO (hMAO) inhibitors. Many of these compounds demonstrated high selectivity for the MAO-B isoform. This suggests that the benzothiophene scaffold is a promising starting point for developing selective MAO-B inhibitors. Molecular modeling studies of these compounds helped to identify potential binding interactions within the enzyme's active site, providing a basis for the rational design of more potent inhibitors based on this heterocyclic core.

Separately, research into 2,1-benzothiazine derivatives, which are structurally related to benzothiophenes, also showed potent MAO inhibition. Specific analogues in this class exhibited inhibitory activity in the low micromolar range against both MAO-A and MAO-B, further underscoring the potential of sulfur-containing bicyclic heteroaromatics in the design of MAO inhibitors.

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to conditions such as Alzheimer's disease, bipolar disorder, and diabetes. The benzothiophene scaffold has been explored as a basis for GSK-3β inhibitors.

In one study, a series of 5-(heteroarylmethylene)hydantoins were synthesized and evaluated for GSK-3β inhibition. Among the tested compounds was (Z)-5-[(3-Benzo[b]thiophenyl)methylene]-2,4-imidazolidinedione, an analogue featuring the benzo[b]thiophene moiety. This compound, while not an acetic acid derivative, demonstrates that the benzothiophene ring system can be incorporated into molecules that bind to the ATP-binding domain of GSK-3β and inhibit its activity. Computational docking studies predicted that these compounds interact with key residues, such as valine-135, in the active site. This finding indicates the potential for other benzothiophene derivatives, including acetic acid analogues, to be developed as GSK-3β inhibitors.

Branched-Chain Alpha Keto Acid Dehydrogenase Kinase (BCKDK) is the primary regulator of the branched-chain amino acid (BCAA) catabolic pathway. Inhibition of BCKDK activates the breakdown of BCAAs, which are often elevated in metabolic diseases like obesity and diabetes. Benzothiophene carboxylate derivatives have been identified as novel, potent allosteric inhibitors of BCKDK.

High-throughput screening identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a significant BCKDK inhibitor. Further studies on analogues, including 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), have provided insight into the structure-activity relationship of this class of compounds. These inhibitors function by binding to an allosteric site on the kinase, which triggers conformational changes that lead to the dissociation of BCKDK from its target complex and subsequent degradation of the kinase. This mechanism results in a robust and sustained activation of BCAA metabolism. The clinical candidate PF-07328948, which is based on a benzothiophene core, has been developed and shown to lower plasma BCAAs in vivo.

CompoundTargetIC50 (μM)Notes
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) BCKDK3.19Allosteric inhibitor that promotes kinase degradation.
3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) BCKDKN/AAnalogue of BT2 with demonstrated activity.
PF-07328948 BCKDKN/AClinical candidate; lowers BCAA and BCKA in vivo.

Proteases are a large class of enzymes crucial for many physiological and pathological processes, making them important drug targets. Benzothiophene derivatives have been investigated as inhibitors of several types of proteases, most notably serine proteases involved in blood coagulation.

A series of dibasic 2,3-disubstituted benzo[b]thiophene derivatives were identified as a novel class of active site-directed inhibitors of thrombin, a key serine protease in the coagulation cascade. The initial screening hit was optimized to produce compounds with significantly enhanced thrombin inhibition and high selectivity over other related serine proteases like trypsin and human factor Xa. For example, one lead compound demonstrated an apparent association constant (Kass) for thrombin that was over 40-fold higher than for factor Xa and over 140-fold higher than for trypsin, indicating high specificity.

More recently, computational studies have suggested that certain benzothiophene derivatives could act as potential inhibitors of viral proteases, such as the lysosomal protease of SARS-CoV-2. These in silico analyses indicated that benzothiophene-triazole compounds could bind effectively to the active site of the protease.

Compound ClassTarget ProteaseActivity MetricSelectivity
Dibasic benzo[b]thiophene derivativesThrombinKass = 0.43 x 10^6 L/molSelective vs. Trypsin, Factor Xa, Plasmin.
3-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole derivativesLysosomal protease (SARS-CoV-2)Binding Score = -12.5 to -21.6 Kcal/molIn silico prediction.

The Never in Mitosis A (NIMA)-related kinases (NEKs) are a family of serine/threonine kinases involved in the regulation of the cell cycle. While the benzothiophene scaffold has been explored for inhibition of various kinases, there is limited to no specific research in the publicly available literature detailing the inhibition of NEK4 by this compound or its direct analogues. Some literature contains high-level mentions of benzothiophene derivatives in the context of inhibiting other members of the NEK family, such as NEK2, but detailed mechanistic studies or quantitative inhibition data for NEK4 are not apparent. Therefore, the potential for this specific class of compounds to act as NEK4 inhibitors remains an open area for investigation.

Receptor Agonism/Antagonism Studies

In addition to enzyme inhibition, benzothiophene analogues have been designed to modulate the function of cellular receptors, acting as either agonists (activators) or antagonists (blockers).

Research has shown that derivatives of 6-hydroxy-benzothiophene can act as selective estrogen receptor covalent antagonists (SERCAs). These compounds were designed based on the structure of Raloxifene and were found to bind covalently to a cysteine residue (Cys530) in the ligand-binding domain of estrogen receptor α (ERα). This covalent interaction results in potent and irreversible antagonism, which is a sought-after property for treating endocrine-resistant breast cancers. Molecular docking simulations confirmed the binding mode and the covalent nature of the interaction.

Furthermore, a structure-activity relationship study of benzothiophene oxobutanoic acid analogues identified novel agonists for the stimulator of interferon genes (STING) receptor. STING is a key component of the innate immune system, and its activation is a promising strategy in cancer immunotherapy. The study led to the development of N-substituted acyloxyamino derivatives that potently activated both human and murine STING pathways, demonstrating in vivo anti-tumor efficacy.

Compound ClassTarget ReceptorActivityMechanism
6-Hydroxy-benzothiophene derivativesEstrogen Receptor α (ERα)Covalent AntagonistCovalent binding to Cys530 in the receptor's ligand-binding domain.
Benzothiophene oxobutanoic acid analoguesSTINGAgonistActivation of the STING signaling pathway.

G Protein-Coupled Receptor 40 (GPR40)/Free Fatty Acid Receptor 1 (FFA1) Agonism

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), has emerged as a significant therapeutic target, particularly for type 2 diabetes mellitus. mdpi.com This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells. mdpi.comnih.gov Its endogenous ligands are medium to long-chain free fatty acids (FFAs). nih.govfrontiersin.org Upon activation, GPR40 stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells. mdpi.comnih.gov This glucose-dependent mechanism is a key advantage, as it minimizes the risk of hypoglycemia. mdpi.com

The activation of GPR40 in the gut also induces the secretion of incretins like glucagon-like peptide-1 (GLP-1), which further contributes to glucose homeostasis and appetite control. frontiersin.org The therapeutic potential of GPR40 agonists is underscored by clinical trials demonstrating robust reductions in HbA1c levels in patients with type 2 diabetes. frontiersin.org

Research into GPR40 agonists has led to the development of various chemical scaffolds. Many potent agonists are characterized by a carboxylic acid group, which is essential for activating the receptor, attached to a large hydrophobic moiety. frontiersin.org Analogues of this compound fall into this structural class. For instance, studies on related structures, such as (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives, have shown promise in identifying potent and bioavailable GPR40 agonists as glucose-dependent insulinotropic agents. nih.gov Similarly, bornyl-containing benzyloxyphenylpropanoic acid derivatives have been identified as full FFAR1 agonists. mdpi.com

Table 1: Activity of Representative GPR40/FFA1 Agonists

Compound Class Specific Analogue/Example Target Receptor Observed Effect
Phenylpropanoic Acid Derivatives TUG-424 FFA1 Selective and potent agonism nih.gov
Thiazolidinediones 5-aryloxy-2,4-thiazolidinediones FFA1 Potent agonism nih.gov
Dihydro-benzofuran-acetic acids (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives GPR40/FFA1 Glucose-dependent insulinotropic agents nih.gov

Serotonin (B10506) (5-HT) and Muscarinic Receptor Interactions

Serotonin (5-HT) Receptors: The serotonin system is involved in a vast array of physiological and neurological functions, including mood, cognition, and perception. nih.gov It mediates its effects through at least 15 distinct receptor subtypes, which, with the exception of the 5-HT3 receptor, are G-protein coupled receptors. nih.gov The 5-HT2A receptor, in particular, is a key target for numerous psychoactive and therapeutic drugs. nih.govnih.gov The binding and activation of this receptor by agonists involve specific molecular interactions. For example, studies with N-benzyl phenethylamine (B48288) agonists have shown that interactions with residues such as Phe339(6.51) and Phe340(6.52) within the receptor are critical for high affinity and potency. nih.govresearchgate.net The potential for analogues of this compound to interact with 5-HT receptors would depend on their ability to form favorable interactions within the binding pockets of these diverse receptor subtypes.

Muscarinic Receptors: Muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors that mediate the effects of the parasympathetic nervous system. nih.gov There are five cloned subtypes, m1 through m5, which correspond to at least four pharmacologically distinct receptors (M1-M4). nih.govnih.gov These receptors are involved in processes such as cardiac slowing, smooth muscle contraction, and glandular secretion. nih.gov M1, M3, and M5 receptors typically couple to Gq/11 proteins to increase intracellular calcium, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylate cyclase. nih.gov Ligand binding occurs in a pocket formed by the transmembrane α-helices, and while many traditional ligands possess a charged ammonium (B1175870) group that interacts with a conserved aspartate residue, non-polar interactions can also be sufficient for binding. mdpi.com

Neurokinin-2 Receptor Antagonism

Neurokinin (NK) receptors are part of the tachykinin receptor family and are involved in various physiological processes. The neurokinin-2 (NK2) receptor is a target for the development of antagonists for conditions involving smooth muscle contraction. Research in this area has focused on designing potent and selective antagonists with good metabolic stability. For example, a series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones were developed as selective NK2 antagonists. nih.gov Optimization of these structures focused on improving metabolic stability by modifying metabolically vulnerable sites, leading to compounds with high functional potency in assays using rabbit pulmonary artery and human bladder smooth muscle. nih.gov Such compounds demonstrate high selectivity for the NK2 receptor over other neurokinin receptors like NK1 and NK3. nih.gov The development of antagonists for the related neurokinin-3 (NK3) receptor is also an active field of research for treating sex-hormone disorders. scielo.org.conih.gov

Immunomodulatory Properties and Cellular Response

Immunomodulatory agents can alter the immune response, for instance, by dampening hyperactive inflammatory reactions. researchgate.net This can be achieved by modulating the production of cytokines, which are key signaling molecules in the immune system. mdpi.com Certain acetic acid derivatives have shown potential immunomodulatory effects. For example, studies on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a pyrrole (B145914) derivative, demonstrated significant anti-inflammatory activity. nih.govmdpi.com

In preclinical models using lipopolysaccharide (LPS) to induce systemic inflammation, this compound was shown to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α. nih.govmdpi.com Concurrently, it significantly increased the levels of the anti-inflammatory cytokine TGF-β1, while levels of another anti-inflammatory cytokine, IL-10, remained unchanged. nih.govmdpi.com This selective modulation of cytokine profiles suggests a sophisticated immunomodulatory mechanism, highlighting the potential for structurally related compounds, such as benzothiophene acetic acid analogues, to exhibit similar targeted anti-inflammatory and immunoregulatory properties. researchgate.netnih.gov

Table 3: Immunomodulatory Effects of a Representative Pyrrole Acetic Acid Analogue

Cytokine Type Effect of Compound 3f (40 mg/kg, repeated treatment) Significance (p-value)
TNF-α Pro-inflammatory Significant Decrease p = 0.032 mdpi.com
TGF-β1 Anti-inflammatory Significant Increase p = 0.045 mdpi.com

Antioxidant and Chelating Potential

Antioxidant compounds can neutralize free radicals, which are implicated in the pathophysiology of numerous diseases, including cancer and cardiovascular disorders. mdpi.com The antioxidant potential of a compound is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. mdpi.com In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance.

While specific data on the antioxidant potential of this compound were not found in the provided search results, related heterocyclic structures are known to possess such properties. For instance, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have demonstrated promising antioxidant activity, with DPPH radical scavenging percentages comparable to the standard antioxidant Trolox. mdpi.com The presence of heteroatoms like sulfur in the benzothiophene ring could potentially contribute to antioxidant or chelating activities by stabilizing radical species or coordinating with metal ions.

Preclinical Assessment of Cellular Mechanisms

The preclinical evaluation of a compound's biological activity involves a series of in vitro and in vivo assessments to elucidate its mechanism of action.

Receptor Binding and Functional Assays: To assess activity at specific targets like GPR40 or GABAA receptors, radioligand binding assays are used to determine a compound's affinity for the receptor. frontiersin.org Functional assays, such as measuring calcium flux or changes in membrane potential via electrophysiology, are then used to determine if the compound acts as an agonist, antagonist, or allosteric modulator and to quantify its potency (e.g., EC50 or IC50 values). nih.govresearchgate.net

Cellular Response Assays: To investigate immunomodulatory properties, cellular models are employed. For example, immune cells like macrophages can be stimulated with LPS, and the supernatant is analyzed using ELISA to quantify the levels of secreted cytokines such as TNF-α, IL-10, and TGF-β1. nih.govmdpi.com This allows for the characterization of a compound's effect on the inflammatory response at a cellular level.

In Vivo Models: The anti-inflammatory effects of compounds are often tested in animal models, such as the carrageenan-induced paw edema model in rats. nih.govmdpi.com A reduction in paw swelling following administration of the test compound provides evidence of in vivo anti-inflammatory efficacy. These preclinical studies are essential for understanding the pharmacological profile of new chemical entities before they can be considered for further development.

Suppression of Cancer Cell Proliferation and Viability

Benzothiophene derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. nih.govnih.gov Various analogues of the benzothiophene scaffold have been synthesized and evaluated for their ability to inhibit the growth and proliferation of a wide range of human cancer cell lines.

Research into the structure-activity relationships of benzothiophene derivatives has revealed that the nature and position of substituents on the benzothiophene ring play a crucial role in their antiproliferative activity. For instance, a study on a series of benzothiophene acrylonitrile (B1666552) analogues demonstrated significant growth inhibition in numerous cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) often in the nanomolar range. nih.gov

One particular study focused on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. Among the synthesized compounds, compound b19 demonstrated significant inhibitory effects on the proliferation of MDA-MB-231 breast cancer cells. researchgate.net Another investigation into novel benzothiophene hybrids identified analogue 15c as having a potent anti-proliferative effect on MCF-7 breast cancer cells. nih.gov

The antiproliferative activity of various benzothiophene analogues against different cancer cell lines is summarized in the table below.

Compound/AnalogueCancer Cell Line(s)Activity (e.g., GI50, IC50)Reference
Benzothiophene Acrylonitrile Analogs (5, 6, and 13)Panel of 60 human cancer cell linesGI50 values in the range of 10–100 nM nih.gov
Compound b19 (benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative)MDA-MB-231 (Breast Cancer)Significant inhibition of proliferation researchgate.net
Analogue 15c (benzothiophene hybrid)MCF-7 (Breast Cancer)Potent anti-proliferative effect nih.gov

These findings underscore the potential of the benzothiophene scaffold as a template for the design of novel anticancer agents that can effectively suppress the proliferation and viability of cancer cells. The introduction of a fluorine atom, as in the case of this compound, is a common strategy in medicinal chemistry to enhance biological activity, and thus, it is plausible that this compound could exhibit similar or enhanced antiproliferative properties.

Induction of Apoptosis (e.g., XIAP expression modulation)

In addition to inhibiting cell proliferation, a key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several studies have indicated that benzothiophene derivatives can trigger apoptotic pathways in cancer cells.

For example, the aforementioned compound b19 was found to not only inhibit proliferation but also promote apoptosis in MDA-MB-231 cells. researchgate.net Similarly, some novel 2-aryl-4H-3,1-benzothiazines, which are structurally related to benzothiophenes, have shown antiproliferative properties that were more beneficial than the standard chemotherapy drug cisplatin. nih.gov The induction of apoptosis by these compounds is often associated with morphological changes such as cell shrinkage and loss of adherent potential. researchgate.net

The X-linked inhibitor of apoptosis protein (XIAP) is a key regulator of apoptosis, and its overexpression in many cancers contributes to tumor growth and resistance to therapy. drugbank.comnih.gov Small molecule antagonists of XIAP are therefore considered a promising therapeutic strategy. drugbank.com While the direct modulation of XIAP expression by this compound or its close analogues has not been reported, the ability of other benzothiophene derivatives to induce apoptosis suggests that interference with apoptosis-regulating proteins like XIAP could be a potential mechanism of action. Further research is needed to investigate the specific molecular targets of these compounds within the apoptotic cascade.

Comparative Biological Activity Studies with Structurally Related Compounds

The biological activity of benzothiophene derivatives is highly dependent on their structural features. Comparative studies of different analogues help in understanding the structure-activity relationships (SAR) and in designing more potent and selective anticancer agents.

For instance, in the study of benzothiophene acrylonitrile analogues, it was observed that these compounds were likely to exert their cytotoxic activity through interaction with tubulin. nih.gov This mechanism is distinct from other classes of anticancer drugs and suggests that these compounds could be effective against tumors that have developed resistance to other therapies. Furthermore, these analogues appeared to overcome P-glycoprotein-mediated drug resistance, a common mechanism of multidrug resistance in cancer. nih.gov

Another comparative study on substituted benzothiophene and benzofuran (B130515) derivatives found that these compounds could act as up-regulators of bone morphogenetic protein-2 (BMP-2), suggesting a potential role in bone-related cancers or as agents to mitigate bone loss. nih.gov

The synthesis and evaluation of various series of benzothiophene derivatives have consistently shown that modifications to the core structure, such as the addition of different substituents at various positions, can significantly impact their biological activity. nih.govnih.gov The introduction of a fluorine atom is a well-established strategy in drug design to modulate factors like metabolic stability and binding affinity. Therefore, it is conceivable that this compound could possess a unique biological activity profile compared to its non-fluorinated counterparts. However, without direct experimental data, this remains speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Benzothiophene (B83047) Core and Fluoro Substituent

The benzothiophene nucleus serves as a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned through systematic modifications. Studies on related benzothiophene derivatives have shown that alterations to the core ring system, such as the introduction of additional substituents or heteroatoms, can significantly impact their interaction with biological targets.

For instance, in other classes of bioactive compounds, moving a fluorine substituent can dramatically alter metabolic stability and receptor affinity. The 4-fluoro position in the title compound likely imparts a specific electronic and conformational state that is optimal for its intended biological target.

Influence of Acetic Acid Side Chain Length and Functionalization on Biological Activity

The acetic acid side chain at the 3-position of the benzothiophene core is a crucial pharmacophoric element, often involved in key interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in a protein's active site.

Side Chain Length: The length of the carboxylic acid side chain is a critical parameter. Shortening or lengthening the two-carbon linker of the acetic acid group can alter the spatial orientation of the carboxylate, potentially disrupting optimal binding. For many biologically active carboxylic acids, the acetic acid moiety provides the ideal distance and flexibility to reach a specific binding pocket.

Functionalization: Modification of the carboxylic acid group can lead to significant changes in biological activity. Esterification or amidation of the carboxyl group, for example, would eliminate its ability to act as a hydrogen bond donor and to exist in an anionic state at physiological pH. Such changes often result in a loss or significant reduction in activity, underscoring the importance of the acidic proton. Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole, could potentially retain or modulate the biological activity.

Role of Specific Pharmacophoric Features on Biological Activity

The biological activity of 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid is governed by a combination of specific pharmacophoric features that dictate its interaction with its molecular target.

Hydrogen Bond Donor/Acceptor Domains

The carboxylic acid group is the primary hydrogen bond donor and acceptor in the molecule. The hydroxyl group can donate a hydrogen bond, while the carbonyl oxygen can accept a hydrogen bond. These interactions are often essential for anchoring the molecule within the binding site of a target protein. The fluorine atom, with its high electronegativity, can also participate in weaker hydrogen bonding interactions, further contributing to the binding affinity.

Hydrophobic Domains and Lipophilicity

Quantitative structure-activity relationship (QSAR) studies on related heterocyclic compounds have consistently highlighted the importance of lipophilicity, often described by the partition coefficient (log P), as a key descriptor for predicting biological activity. An optimal level of lipophilicity is generally required for effective drug action.

Electron Donor/Acceptor Moieties and Electronic Effects

The electronic properties of the molecule play a pivotal role in its biological function. The sulfur atom in the thiophene (B33073) ring acts as an electron-rich moiety. The fluorine atom, being highly electron-withdrawing, significantly influences the electronic distribution across the benzothiophene ring. This inductive effect can modulate the pKa of the carboxylic acid and enhance the molecule's ability to participate in electrostatic or charge-transfer interactions with its target. The interplay of these electronic effects is a critical aspect of the structure-activity relationship.

Positional Isomerism and Substituent Effects on Biological Activity

As previously mentioned, the precise positioning of the fluoro substituent and the acetic acid side chain on the benzothiophene scaffold is critical for biological activity. While SAR data for positional isomers of this compound is limited in the public domain, studies on other substituted benzothiophenes demonstrate that even minor changes in substituent position can lead to substantial differences in biological effect.

For example, moving the acetic acid group from the 3-position to the 2-position of the benzothiophene ring would create a completely different molecule with a distinct three-dimensional shape and electronic profile, likely leading to a different or abolished biological activity. Similarly, the relative orientation of the fluoro and acetic acid groups is crucial. The 4-fluoro substitution pattern may create a specific dipole moment or conformational preference that is essential for optimal interaction with the biological target. Any deviation from this arrangement would be expected to alter the binding affinity and, consequently, the biological response.

Computational Approaches to SAR

Computational methods provide a powerful lens to examine the structure-activity relationships (SAR) of potential drug candidates like this compound. These approaches simulate and predict the behavior of molecules at the atomic level, offering a rational basis for drug design and optimization.

Molecular Docking and Ligand-Target Binding Site Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the binding mode of a compound and the specific interactions that stabilize the ligand-receptor complex.

For benzothiophene derivatives, which are known to target various enzymes, molecular docking studies are frequently employed to elucidate their mechanism of action. nih.govnih.gov For instance, in studies of similar compounds, researchers have identified key interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions that are critical for binding affinity. rjptonline.org It is a common finding that the benzothiophene scaffold can fit into specific binding pockets of target proteins, and substituents at various positions can form crucial contacts with amino acid residues. nih.gov

In a hypothetical docking study of this compound, the acetic acid moiety would be expected to form hydrogen bonds with polar residues in a receptor's active site. The fluorine atom on the benzothiophene ring could participate in halogen bonding or other electrostatic interactions, potentially enhancing binding affinity and selectivity. rjptonline.org The planar benzothiophene ring system itself is likely to engage in hydrophobic or π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan within the binding site. Visualizing these interactions in 2D and 3D representations helps in understanding the structural basis of activity and provides a roadmap for designing more potent molecules. rjptonline.org

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based approaches are fundamental to modern drug discovery and can be applied to the study of this compound.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. nih.gov With the target structure in hand, compounds can be designed to fit precisely into the binding site, maximizing favorable interactions and, consequently, biological activity. For benzothiophene-based inhibitors of enzymes like Factor IXa, SBDD has been used to develop potent and selective inhibitors by targeting specific pockets within the enzyme's active site. nih.gov Understanding the binding interactions of a benzothiophene template allows for strategic modifications to access different sub-pockets of the target. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. nih.gov This approach utilizes the knowledge of other molecules (ligands) that are known to bind to the target. nih.gov Techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are central to LBDD. nih.govtemple.edu A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to interact with the target receptor. For a series of active benzothiophene analogs, a pharmacophore model could be generated to identify the key hydrogen bond donors/acceptors, hydrophobic regions, and aromatic features required for activity. This model can then be used to screen large databases of compounds to find new, structurally diverse molecules with the desired biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org This approach is predicated on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. temple.edu

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. pharmacophorejournal.com A robust QSAR model should not only fit the data for the compounds used to build it (the training set) but also accurately predict the activities of new, untested compounds (the test set). pharmacophorejournal.com

For fluorinated compounds, specific descriptors related to the properties of fluorine can be crucial for a predictive QSAR model. nih.gov For example, the electrostatic and steric properties at different points around the molecule can be key contributing descriptors in a 3D-QSAR model. pharmacophorejournal.com A successful QSAR model can be a valuable tool for predicting the biological activity of novel compounds, prioritizing them for synthesis, and guiding the design of more potent analogs. frontiersin.orgpharmacophorejournal.com

The table below illustrates the types of molecular descriptors that would be relevant in a QSAR study of this compound and its analogs.

Descriptor TypeExamplesRelevance to Biological Activity
Topological Molecular Weight, Wiener Index, Kier & Hall Shape IndicesRelates to the size, shape, and branching of the molecule, which can influence how it fits into a binding site.
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesDescribes the electronic distribution in the molecule, which is crucial for electrostatic interactions with the target.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Quantifies the hydrophobicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Steric Molar Refractivity, van der Waals VolumeRelates to the volume and polarizability of the molecule, influencing its steric fit with the receptor.
3D Descriptors Steric and Electrostatic Fields (from CoMFA/CoMSIA)Provides a 3D representation of the molecule's properties, useful for understanding detailed interactions in the binding site.

By applying these computational methodologies, researchers can gain significant insights into the structure-activity and structure-property relationships of this compound, paving the way for its potential development as a therapeutic agent.

Potential Applications in Drug Discovery and Chemical Biology

Lead Compound Identification and Optimization for Therapeutic Targets

In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. danaher.com The process of lead optimization involves an iterative cycle of designing, synthesizing, and testing new analogs of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com

The 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid structure serves as an excellent starting point for such optimization efforts. Key strategies could include:

Modification of the Acetic Acid Side Chain: The carboxylic acid group can be converted to esters, amides, or other bioisosteres to modulate properties like cell permeability, metabolic stability, and target-binding interactions.

Substitution on the Benzothiophene (B83047) Ring: The aromatic rings of the benzothiophene system can be further substituted to enhance potency and selectivity. The existing fluorine atom already influences the electronic properties of the molecule and can be repositioned or combined with other substituents to explore the structure-activity relationship (SAR). patsnap.com

Scaffold Hopping: The benzothiophene core could be replaced with other heterocyclic systems to discover novel intellectual property and potentially improved drug-like properties.

This systematic approach allows researchers to refine the molecule's ability to interact with specific biological targets, aiming to enhance potency while minimizing potential side effects. patsnap.com

Design of Novel Therapeutic Agents for Specific Disease Areas

The benzothiophene scaffold and related thiophene (B33073) derivatives have been investigated for a wide range of therapeutic applications. This provides a strong rationale for exploring this compound and its derivatives in various disease contexts.

Metabolic disorders are a growing global health concern. Research into related compounds suggests the potential of the benzothiophene scaffold in this area. For instance, a synthetic compound, 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, has been shown to ameliorate metabolic issues in diet-induced obese mice by inhibiting the SREBP-1c pathway, which is crucial in liver lipid biosynthesis. nih.gov Furthermore, inhibitors of aldose reductase, an enzyme implicated in diabetic complications, have been developed from related acetic acid-bearing heterocyclic structures. nih.gov

The development of drugs for NASH often targets metabolic pathways, inflammation, and fibrosis. nih.gov Agents that improve insulin (B600854) sensitivity and reduce hepatic fat, such as FGF21 analogues and GLP-1 receptor agonists, are under active investigation. nih.gov Given the precedent set by other thiophene derivatives in modulating metabolic pathways, derivatives of this compound could be designed to target key proteins involved in the pathogenesis of type 2 diabetes, NASH, and associated diabetic kidney disease. nih.govrevistanefrologia.com

Table 1: Investigational Drugs and Targets for NASH

Drug Class Example(s) Primary Target/Mechanism
GLP-1 Receptor Agonists Semaglutide Improve insulin sensitivity, reduce appetite and hepatic steatosis
FGF21 Analogues Pegbelfermin Pleiotropic metabolic effects, improve insulin sensitivity
Thiazolidinediones Pioglitazone PPARγ agonist, improves insulin sensitivity

This table presents examples of drug classes being investigated for NASH to provide context for potential therapeutic strategies. nih.govmdpi.com

Neurodegenerative diseases like Parkinson's are characterized by the progressive loss of neurons. nih.gov Current research is exploring a wide variety of chemical structures to find neuroprotective agents. While there is no direct evidence linking this compound to Parkinson's disease, the exploration of novel heterocyclic compounds is a key strategy in this field. For example, natural compounds like chlorogenic acid have been investigated for their neuroprotective effects in models of Parkinson's disease. nih.gov The unique electronic and structural properties of the fluorinated benzothiophene scaffold could be leveraged to design compounds that cross the blood-brain barrier and interact with targets relevant to neurodegeneration, such as those involved in protein aggregation or oxidative stress. nih.gov

The thiophene ring system is a component of various compounds with demonstrated anticancer activity. Research on 2-(thiophen-2-yl)acetic acid derivatives identified compounds with inhibitory activity against the A549 lung cancer cell line. nih.govfrontiersin.org This suggests that the core structure of this compound could be a promising starting point for developing new anticancer agents.

In pancreatic cancer research, there is growing interest in metabolites that can influence treatment response. For example, indole-3-acetic acid, which shares a similar acetic acid side chain with the subject compound, has been found to enhance the efficacy of chemotherapy in preclinical models. nih.gov This highlights the potential for acetic acid-bearing heterocyclic compounds to modulate the tumor microenvironment or cancer cell signaling. The design of derivatives of this compound could therefore be a viable strategy in the search for new therapies for pancreatic, lung, and other cancers.

Table 2: Cytotoxic Activity of a Related Thiophene Acetic Acid Derivative

Compound Cell Line IC₅₀ (µM)

*Data for 2-(4-(3-aminophenyl)thiophen-2-yl)acetic acid, a related thiophene derivative, is shown to illustrate the potential of this chemical class. frontiersin.org

The therapeutic potential of novel heterocyclic compounds extends to various neurological disorders. For instance, in the context of stroke, research has focused on agents that can mitigate neuronal damage caused by excitotoxicity and calcium overload. nih.gov While specific studies on this compound for insomnia or stroke are lacking, the benzothiophene scaffold represents a versatile platform. Its derivatives could be rationally designed to interact with a variety of central nervous system targets, such as ion channels or receptors, which are pertinent to conditions like stroke and sleep disorders. Future research could explore this compound class for potential neuroprotective or sedative-hypnotic activities.

Use as a Chemical Probe for Elucidating Biological Pathways and Mechanisms

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein target. beilstein-journals.org Such probes are invaluable for elucidating complex biological pathways. Indole-3-acetic acid (IAA), a structural relative of the subject compound, is a well-known plant hormone whose biosynthetic pathways and functions in microorganisms are a subject of intense study. nih.gov

This compound could be developed into a chemical probe. Its structure could be modified to incorporate a reporter tag (e.g., a fluorescent group or a biotin (B1667282) molecule) or a photoreactive group for covalent labeling of its biological targets. Such a probe could be used to:

Identify novel protein binding partners.

Visualize the subcellular localization of its targets.

Dissect the mechanism of action of benzothiophene-based therapeutic agents.

By using this compound as a tool, researchers could gain deeper insights into the biological pathways modulated by this class of molecules, accelerating future drug discovery efforts. beilstein-journals.org

Development of Pharmaceutical Intermediates and Scaffolds for Complex Molecule Synthesis

The compound This compound represents a highly valuable building block in medicinal chemistry, primarily serving as a sophisticated pharmaceutical intermediate and a structural scaffold for the synthesis of more complex, biologically active molecules. Its utility stems from the unique combination of its three core components: the benzothiophene ring system, the fluorine substituent, and the acetic acid side chain. Each of these features plays a critical role in its function as a precursor in drug discovery and development.

The benzothiophene core is recognized as a "privileged scaffold" in medicinal chemistry. rsc.org This means its structure is frequently found in compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibitory properties. rsc.orgnih.gov Benzothiophene-based structures are integral to several FDA-approved drugs, such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole, highlighting the therapeutic relevance of this heterocyclic system. google.com The inherent bioactivity of the benzothiophene nucleus makes it an attractive starting point for the design of novel therapeutic agents.

The acetic acid moiety (-CH₂COOH) on the benzothiophene ring provides a crucial reactive handle for synthetic chemists. This functional group allows for straightforward chemical modifications, enabling the attachment of various other molecular fragments through common reactions like amidation or esterification. nih.gov By coupling this acid with a diverse library of amines or alcohols, researchers can generate large collections of derivative compounds. This approach is fundamental to structure-activity relationship (SAR) studies, where systematic structural modifications are made to a lead scaffold to optimize its potency, selectivity, and pharmacokinetic properties. For instance, studies on the related 2-(benzofuran-2-yl)acetic acid have shown its successful conversion into a series of amides to explore potential antifungal activities. nih.gov

The fluorine atom at the 4-position of the benzothiophene ring also offers significant advantages in drug design. The incorporation of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties. It can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve binding affinity to target proteins, and increase membrane permeability, which can lead to better oral bioavailability. nih.gov Therefore, the presence of fluorine on the This compound scaffold makes it an even more attractive starting material for developing drug candidates with improved profiles.

One of the most significant areas of interest for benzothiophene-based scaffolds is in the development of aryl hydrocarbon receptor (AhR) modulators. google.comgoogleapis.com The AhR is a ligand-activated transcription factor involved in regulating immune responses, inflammation, and cellular homeostasis. google.comgoogleapis.com The development of selective AhR modulators (SAhRMs) is a promising therapeutic strategy for a variety of autoimmune and inflammatory skin conditions, such as psoriasis. The structural features of This compound make it an ideal precursor for synthesizing novel AhR modulators, allowing chemists to build upon the core scaffold to achieve specific interactions with the receptor.

The table below summarizes the key structural features of This compound and their significance in its role as a pharmaceutical intermediate.

Structural ComponentRole in Drug DiscoveryRationale & Examples
Benzothiophene Core Privileged ScaffoldForms the foundation of numerous bioactive compounds and approved drugs (e.g., Raloxifene). rsc.orggoogle.com Known to exhibit diverse pharmacological activities. nih.gov
Acetic Acid Side Chain Synthetic HandleEnables straightforward chemical modification via amide coupling, esterification, etc., to generate libraries of derivatives for SAR studies. nih.gov
Fluorine Atom Pharmacokinetic/Pharmacodynamic ModifierCan enhance metabolic stability, improve target binding affinity, and increase bioavailability of the final compound.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2-(4-Fluoro-1-benzothiophen-3-yl)acetic acid?

The synthesis involves multi-step reactions, including halogenation and coupling. A representative method includes:

  • Step 1 : Reaction with potassium acetate in 1,4-dioxane under inert atmosphere at 90°C for 24 hours.
  • Step 2 : Neutralization with sodium bicarbonate in a water/dioxane/ethyl acetate mixture.
  • Step 3 : Acidification with HCl to precipitate the product. Reported yields are ~43%, highlighting the need for optimization of catalysts or temperature gradients .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

  • NMR and LC-MS : For confirming molecular structure and detecting impurities.
  • X-ray crystallography : Resolves stereochemistry, as demonstrated in studies of analogous compounds like 2-(4-hydroxyphenyl)acetic acid co-crystallized with 4,4'-bipyridine .
  • HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) and acetonitrile/water gradients for purity analysis .

Q. What solvents and storage conditions ensure stability of this compound?

  • Solubility : Polar aprotic solvents (e.g., DMSO, dioxane) are preferred based on structural analogs .
  • Storage : Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent degradation. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers address low yields in the boronate ester intermediate synthesis?

Low yields (e.g., 43% in Step 1) may arise from incomplete boronylation or side reactions. Mitigation strategies:

  • Optimize catalyst loading (e.g., PdCl₂(dppf)).
  • Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Monitor reaction progress via TLC or in-situ FTIR to identify bottlenecks .

Q. How to resolve contradictions in spectral data between experimental and computational models?

  • Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic equilibria. Compare experimental data with DFT-calculated shifts (e.g., B3LYP/6-31G* level) after geometry optimization .
  • Validate crystallographic data against computational predictions (e.g., bond angles, torsional strain) .

Q. What methodologies are suitable for evaluating potential biological activity?

  • Enzyme inhibition assays : Use fluorescence-based probes (e.g., APF/HPF for hydroxyl radicals) to study reactive oxygen species modulation .
  • Receptor binding studies : Radioligand displacement assays with tritiated markers for GPCR or kinase targets .
  • In silico docking : Employ Schrödinger Suite or AutoDock Vina to predict interactions with biological targets (e.g., phosphatases) .

Q. How to assess environmental toxicity and disposal protocols for this compound?

  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests due to lack of data in existing SDS .
  • Disposal : Neutralize acidic solutions to pH 6–8 before incineration via licensed waste management services. Avoid landfill disposal due to potential groundwater contamination .

Methodological Notes

  • Synthetic Optimization : Always cross-reference yields and conditions with structurally similar fluorinated benzothiophenes (e.g., [4-Fluoro-3-(trifluoromethyl)phenyl]acetic acid) .
  • Data Reproducibility : Document batch-specific variations (e.g., solvent purity, humidity) to troubleshoot inconsistencies .
  • Safety Protocols : Adhere to EC No. 1907/2006 guidelines for handling hazardous intermediates (e.g., boronate esters) .

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